molecular formula C6H16AlNaO4 B1200767 Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) CAS No. 22722-98-1

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1)

Cat. No.: B1200767
CAS No.: 22722-98-1
M. Wt: 202.16 g/mol
InChI Key: XJIQVZMZXHEYOY-UHFFFAOYSA-N
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Description

Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (11): is a complex organometallic compound. It is known for its unique structure, which includes an aluminum center coordinated by two methoxyethanolato ligands and a sodium ion. This compound is used in various chemical processes and has applications in both industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) typically involves the reaction of aluminum hydride with 2-methoxyethanol in the presence of a sodium source. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction can be represented as follows:

AlH3+2CH3OCH2CH2OH+NaHNa[AlH2(OCH2CH2OCH3)2]\text{AlH}_3 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{NaH} \rightarrow \text{Na[AlH}_2(\text{OCH}_2\text{CH}_2\text{OCH}_3)_2\text{]} AlH3​+2CH3​OCH2​CH2​OH+NaH→Na[AlH2​(OCH2​CH2​OCH3​)2​]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the aluminum center is oxidized, often leading to the formation of aluminum oxide derivatives.

    Reduction: It can also participate in reduction reactions, particularly in the presence of strong reducing agents.

    Substitution: The methoxyethanolato ligands can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various alcohols, amines, and other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent for the synthesis of other organometallic compounds. Its unique structure allows it to act as a catalyst in certain polymerization reactions.

Biology

Medicine

Research is ongoing into the use of aluminum-based compounds in medicine, particularly for their potential as adjuvants in vaccines and as therapeutic agents in treating certain diseases.

Industry

In industrial applications, this compound is used in the production of advanced materials, including high-performance polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacture of plastics and resins.

Mechanism of Action

The mechanism by which Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) exerts its effects involves the coordination of the aluminum center with various substrates. This coordination can activate the substrates towards further chemical reactions, such as polymerization or catalytic transformations. The sodium ion plays a role in stabilizing the overall structure and enhancing the reactivity of the aluminum center.

Comparison with Similar Compounds

Similar Compounds

    Sodium tetrahydroaluminate: Another aluminum-based compound with similar reducing properties.

    Lithium aluminum hydride: A widely used reducing agent in organic synthesis.

    Sodium bis(2-methoxyethoxy)aluminum hydride: Similar in structure but with different ligands.

Uniqueness

What sets Aluminate(1-), dihydrobis(2-(methoxy-kappaO)ethanolato-kappaO)-, sodium (1:1) apart is its specific ligand environment, which provides unique reactivity and stability. This makes it particularly useful in specialized applications where other aluminum compounds may not perform as well.

Properties

CAS No.

22722-98-1

Molecular Formula

C6H16AlNaO4

Molecular Weight

202.16 g/mol

IUPAC Name

sodium;alumanylium;2-methoxyethanolate

InChI

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;;

InChI Key

XJIQVZMZXHEYOY-UHFFFAOYSA-N

SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Canonical SMILES

COCC[O-].COCC[O-].[Na+].[AlH2+]

Key on ui other cas no.

22722-98-1

Pictograms

Flammable; Corrosive; Irritant

Synonyms

dihydrobis(2-methoxyethoxy)aluminate
Red-Al
Vitride

Origin of Product

United States

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